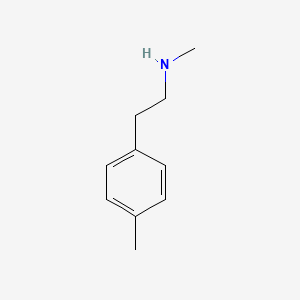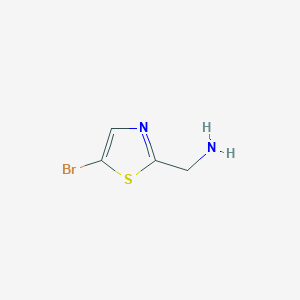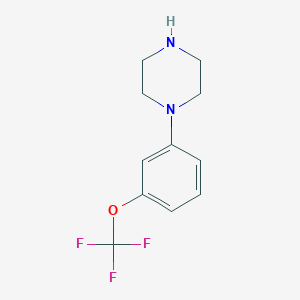
Methyl 5-cyclopropylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyclopropylnicotinate: is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol .
Mechanism of Action
Target of Action
Methyl 5-cyclopropylnicotinate is a derivative of nicotinic acid, also known as niacin Considering its structural similarity to niacin, it may interact with similar targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .
Mode of Action
Its parent compound, methyl nicotinate, is known to act as a peripheral vasodilator . It enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries . This vasodilation is thought to involve the release of prostaglandin D2 .
Biochemical Pathways
Niacin and its derivatives are known to play a role in various biochemical pathways, including those involved in energy metabolism and lipid synthesis .
Pharmacokinetics
The adme properties of a compound can significantly impact its bioavailability and therapeutic efficacy . For instance, a compound’s solubility can influence its absorption and distribution, while its metabolic stability can affect its bioavailability and potential for drug interactions .
Result of Action
Based on the known effects of methyl nicotinate, it can be inferred that this compound may cause peripheral vasodilation, leading to increased local blood flow . This could potentially result in relief from muscle and joint pain .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 5-cyclopropylnicotinate typically involves the esterification of 5-cyclopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess methanol and other by-products.
Chemical Reactions Analysis
Types of Reactions: : Methyl 5-cyclopropylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 5-cyclopropylnicotinic acid.
Reduction: 5-cyclopropylnicotinyl alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyclopropylnicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the cyclopropyl group.
Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.
Cyclopropyl nicotinate: Similar but without the ester group.
Uniqueness: : Methyl 5-cyclopropylnicotinate is unique due to the presence of both the cyclopropyl and ester groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications and distinguishes it from other nicotinate derivatives .
Properties
IUPAC Name |
methyl 5-cyclopropylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-4-8(5-11-6-9)7-2-3-7/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKBAHVKDUCQJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629592 |
Source


|
| Record name | Methyl 5-cyclopropylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-24-4 |
Source


|
| Record name | Methyl 5-cyclopropylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)




![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)








